molecular formula C16H16O3 B1586145 Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate CAS No. 732-80-9

Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

Cat. No. B1586145
CAS RN: 732-80-9
M. Wt: 256.3 g/mol
InChI Key: LGFDQZCUDVWAIQ-UHFFFAOYSA-N
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Description

Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate (EMBC) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents such as ethanol and methanol, and is used as a reagent in organic synthesis. EMBC is primarily used in the synthesis of organic molecules, such as pharmaceuticals, and in the study of biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis

Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate is used in organic synthesis processes. For example, it can be involved in the synthesis of Schiff bases, which are an important class of organic compounds with various applications in dyeing, pigments, and as intermediates in the synthesis of other organic compounds .

Electroactive Polymers

This compound may be used to create electroactive conducting polymers. These polymers have potential applications in electronic devices due to their ability to conduct electricity .

Ultraviolet Filters

Derivatives of ethyl 4-(4-methoxyphenyl)benzoate can be used as ultraviolet filters in cosmetic applications. These filters protect the skin from harmful UV rays .

Organic Electronics

The compound has been studied for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). These technologies are at the forefront of developing more efficient and flexible electronic devices .

Mechanism of Action

Target of Action

Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate is a complex organic compound. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can undergo various chemical reactions, such as suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This suggests that Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate may also interact with its targets through similar mechanisms.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit various biological activities , suggesting that Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate may also have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate . For instance, the pH can affect the maximum absorption wavelength (λmax) of similar compounds . Therefore, the action of Ethyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate may also be influenced by environmental factors such as pH, temperature, and the presence of other substances.

properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-16(17)14-6-4-12(5-7-14)13-8-10-15(18-2)11-9-13/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFDQZCUDVWAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377416
Record name Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

CAS RN

732-80-9
Record name Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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